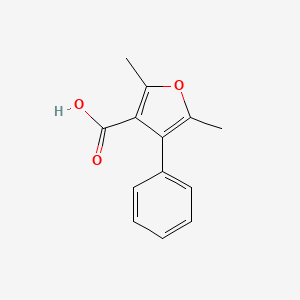

2,5-Dimethyl-4-phenylfuran-3-carboxylic acid

Description

Properties

IUPAC Name |

2,5-dimethyl-4-phenylfuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-8-11(10-6-4-3-5-7-10)12(13(14)15)9(2)16-8/h3-7H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJWWXHFTNCUBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)C)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-phenylfuran-3-carboxylic acid typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.

Introduction of Substituents: The phenyl and methyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions. These reactions involve the use of catalysts like aluminum chloride (AlCl3) to facilitate the attachment of the phenyl and methyl groups to the furan ring.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, which involves the reaction of phenol derivatives with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-phenylfuran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

2,5-Dimethyl-4-phenylfuran-3-carboxylic acid has various scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving furan derivatives.

Medicine: Research into its potential therapeutic applications is ongoing, including its use as a precursor for drug development.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-phenylfuran-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 2,5-dimethyl-4-phenylfuran-3-carboxylic acid with structurally related furan carboxylic acids, focusing on molecular features, physicochemical properties, and available safety or application data.

4-Methyl-5-oxo-2-tridecyl-2,5-dihydro-3-furancarboxylic Acid (Lichesterinic Acid)

- Structure : Contains a tridecyl chain (C13H27) at position 2, a methyl group at position 4, and a ketone group at position 5.

- Molecular Formula : C₁₈H₂₈O₄

- Applications : Used in studies of natural products and microbial metabolites due to its occurrence in lichens and fungi .

2,5-Dimethyl-4-sulfanylfuran-3-carboxylic Acid

- Structure : Features a sulfanyl (-SH) group at position 4, methyl groups at positions 2 and 5, and a carboxylic acid at position 3.

- Molecular Formula : C₇H₈O₃S

- Molecular Weight : 172.20 g/mol

- Key Features : The sulfanyl group introduces nucleophilic reactivity, enabling thiol-based conjugation or redox activity.

2,5-Furandicarboxylic Acid (FDCA)

- Structure : Contains two carboxylic acid groups at positions 2 and 5.

- Molecular Formula : C₆H₄O₅

- Molecular Weight : 156.09 g/mol

- Applications: A renewable platform chemical for bio-based polymers (e.g., polyethylene furanoate).

- Safety : Requires first-aid measures for eye/skin contact, including immediate flushing with water and medical consultation .

4-Formylfuran-2-carboxylic Acid

- Structure : Includes a formyl (-CHO) group at position 4 and a carboxylic acid at position 2.

- Molecular Formula : C₆H₄O₄

- Molecular Weight : 140.09 g/mol

- Key Features : The aldehyde group enables Schiff base formation or crosslinking reactions.

- Safety: Limited toxicity data; combustion releases toxic fumes. Recommended for use only by trained professionals .

4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic Acid

- Structure: Features an amino (-NH₂) group at position 4, two methyl groups at position 5, and a ketone at position 2.

- Key Features: The amino group enhances hydrogen-bonding capacity, useful in drug design or coordination chemistry.

- Applications: Potential pharmaceutical intermediate or research chemical .

Table 1: Comparative Overview of Furan Carboxylic Acid Derivatives

Key Findings and Gaps in Data

Structural Diversity: Substituents (e.g., phenyl, sulfanyl, amino) significantly alter reactivity and applications. Methyl and phenyl groups in the target compound likely enhance stability and aromatic interactions.

Safety Profiles : FDCA and 4-formylfuran-2-carboxylic acid have documented first-aid protocols, while sulfanyl and phenyl analogs lack comprehensive safety data .

Applications : FDCA is well-characterized for industrial use, whereas other compounds remain understudied, highlighting opportunities for further research.

Biological Activity

2,5-Dimethyl-4-phenylfuran-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological effects, mechanisms of action, and therapeutic applications based on recent research findings.

- Molecular Formula : C12H12O3

- Molecular Weight : 204.22 g/mol

- CAS Number : 104794-30-1

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been reported to interact with Bcl-2 and Bcl-xL proteins, which are critical regulators of apoptosis in cancer cells. The compound's mechanism involves binding to these proteins, leading to reduced cell viability and increased apoptosis in tumor cells .

Antimicrobial Properties

Preliminary investigations suggest that this compound possesses antimicrobial properties. It has been tested against several bacterial strains and exhibited significant inhibitory effects, indicating its potential as an antimicrobial agent .

The biological activity of this compound is believed to stem from its ability to modulate various cellular pathways:

- Inhibition of Apoptotic Regulators : The compound's interaction with Bcl-2 and Bcl-xL leads to enhanced apoptosis in cancer cells.

- Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects .

Case Studies

Several case studies have highlighted the efficacy of this compound in experimental settings:

- Study on Small Cell Lung Cancer : In vitro studies demonstrated that the compound significantly reduced cell proliferation in small cell lung cancer lines with IC50 values ranging from 1 to 2 µM .

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited growth at concentrations as low as 50 µg/mL .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 2,5-Dimethylfuran | Structure | Moderate | Low |

| 3-Phenylfuran | Structure | Low | Moderate |

| This compound | Structure | High | Significant |

Q & A

Q. What are the recommended synthetic routes for 2,5-dimethyl-4-phenylfuran-3-carboxylic acid, and how can purity be optimized?

A common approach involves multi-step organic synthesis, starting with furan derivatives and introducing methyl and phenyl groups via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. For example:

- Step 1 : Functionalize the furan ring using acetyl chloride or methyl iodide under reflux with a Lewis acid catalyst (e.g., AlCl₃) to introduce methyl groups .

- Step 2 : Introduce the phenyl group via palladium-catalyzed cross-coupling.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) can achieve >95% purity. Monitor purity via HPLC or melting point analysis (e.g., 145–147°C for related furan carboxylates) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- NMR : ¹H and ¹³C NMR to confirm methyl (δ 2.1–2.5 ppm), phenyl (δ 7.2–7.6 ppm), and carboxylic acid (δ ~170 ppm) groups. Compare with computed spectra using tools like ACD/Labs or ChemDraw.

- FT-IR : Look for carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₁₃H₁₂O₃: 216.0786).

- X-ray Crystallography : Resolve crystal structure if single crystals form (common for aromatic carboxylic acids) .

Q. What safety protocols are critical during handling?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers.

- Disposal : Follow EPA guidelines for carboxylic acids (neutralize with sodium bicarbonate before disposal) .

- Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic applications?

- Density Functional Theory (DFT) : Optimize geometry using Gaussian or ORCA at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with enzymes or metal catalysts (e.g., Pd in cross-coupling reactions).

- Reference Data : Compare computed properties (e.g., dipole moment, logP) with experimental values from PubChem or CAS entries .

Q. How should researchers address contradictions in reported toxicity or reactivity data?

- Case Study : If literature reports conflicting melting points (e.g., 140°C vs. 147°C):

- Replicate Syntheses : Verify precursors and reaction conditions (e.g., solvent purity, heating rate).

- Purity Analysis : Use DSC (Differential Scanning Calorimetry) to detect impurities affecting melting behavior.

- Cross-Validate : Compare with structurally similar compounds (e.g., 5-methyl-2-phenyl-3-furoic acid, mp 145–147°C) .

Q. What strategies optimize the compound’s solubility for biological assays?

- Solvent Screening : Test DMSO (polar aprotic), ethanol (polar protic), or aqueous buffers at varying pH.

- Derivatization : Convert to sodium salt (improves water solubility) using NaOH.

- Co-solvents : Use Tween-80 or cyclodextrins for lipid-based delivery .

Methodological Considerations

Q. How to design kinetic studies for acid-catalyzed reactions involving this compound?

- Experimental Setup : Use UV-Vis spectroscopy to monitor reaction progress at λ_max ≈ 260 nm (furan ring absorption).

- Variable Control : Adjust temperature (25–80°C), acid concentration (e.g., H₂SO₄ 0.1–1.0 M), and solvent polarity.

- Data Analysis : Apply pseudo-first-order kinetics; calculate activation energy via Arrhenius plots .

Q. What advanced chromatographic methods resolve byproducts in synthesis?

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient (5–95% ACN over 20 min).

- GC-MS : Derivatize with BSTFA to enhance volatility. Monitor for methyl ester byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.